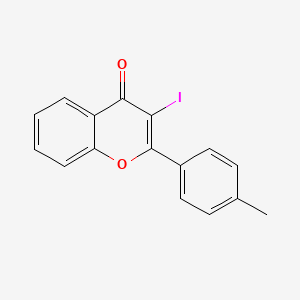
Ammonium octyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium octyl sulfate, also known as sulfuric acid monooctyl ester ammonium salt, is an anionic surfactant widely used in various industries. It is known for its excellent wetting, penetrating, foaming, and emulsifying properties. The compound is represented by the molecular formula C8H21NO4S and has a molecular weight of 227.32 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium octyl sulfate is typically synthesized through the sulfation of octanol with sulfur trioxide, followed by neutralization with ammonia. The reaction is carried out in a continuous reactor, such as a falling film reactor, where octanol and sulfur trioxide react in a 1:1 molar ratio at temperatures between 30-60°C .
Industrial Production Methods: In industrial settings, the sulfation process is often conducted using a falling film reactor to ensure efficient mixing and reaction. The resulting product is then neutralized with ammonia to form this compound. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ammonium octyl sulfate primarily undergoes hydrolysis, reduction, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to produce octanol and sulfuric acid.
Reduction: In the presence of reducing agents, it can be reduced to octanol and ammonium sulfate.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Major Products Formed:
Hydrolysis: Octanol and sulfuric acid.
Reduction: Octanol and ammonium sulfate.
Substitution: Various substituted octyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ammonium octyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Mechanism of Action
The primary mechanism of action of ammonium octyl sulfate is its ability to reduce surface tension, which enhances the wetting and spreading of liquids. This property is due to the presence of the hydrophobic octyl group and the hydrophilic sulfate group, which allows the compound to interact with both water and oil phases. In biological systems, it can disrupt cell membranes by interacting with lipid bilayers, leading to cell lysis .
Comparison with Similar Compounds
Ammonium lauryl sulfate: Another anionic surfactant with a longer alkyl chain, providing stronger emulsifying properties.
Sodium dodecyl sulfate: A widely used surfactant with similar properties but different cationic component.
Ammonium decyl sulfate: Similar structure with a slightly longer alkyl chain, offering different solubility and foaming characteristics.
Uniqueness: Ammonium octyl sulfate is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective in applications requiring moderate surfactant strength. Its ability to function in a wide pH range and its stability in hard water further distinguish it from other surfactants .
Properties
CAS No. |
67633-88-9 |
|---|---|
Molecular Formula |
C8H21NO4S |
Molecular Weight |
227.32 g/mol |
IUPAC Name |
azanium;octyl sulfate |
InChI |
InChI=1S/C8H18O4S.H3N/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);1H3 |
InChI Key |
PYWCSLGSEKAVNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



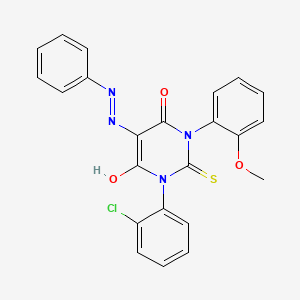
![3-[(5Z)-2,7,18-tris(2-amino-2-oxoethyl)-8,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B13776376.png)
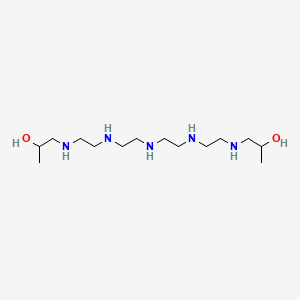

![Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium](/img/structure/B13776404.png)
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
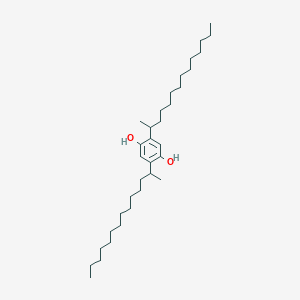
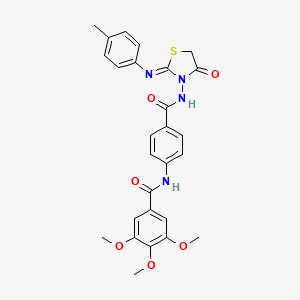
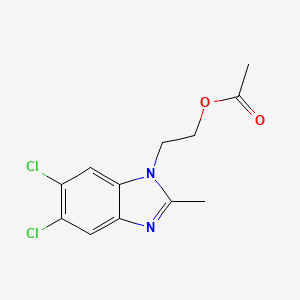
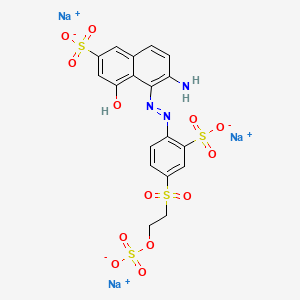
![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)
![2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate](/img/structure/B13776439.png)
